molecular formula C14H11NO B3057659 3-Phenyl-2,3-dihydroisoindol-1-one CAS No. 835-18-7

3-Phenyl-2,3-dihydroisoindol-1-one

Cat. No. B3057659
CAS RN: 835-18-7
M. Wt: 209.24 g/mol
InChI Key: WSKBLLFHGABBEW-UHFFFAOYSA-N
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Description

3-Phenyl-2,3-dihydroisoindol-1-one is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.25 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-2,3-dihydroisoindol-1-one consists of a phenyl group attached to an isoindolone ring . The exact structure can be represented by the InChIKey WSKBLLFHGABBEW-ZDUSSCGKSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Phenyl-2,3-dihydroisoindol-1-one are not available, similar compounds often undergo reactions such as the Pinacol rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl-2,3-dihydroisoindol-1-one are not explicitly mentioned in the available resources .

Scientific Research Applications

Chemical Research and Synthesis

3-Phenyl-2,3-dihydroisoindol-1-one is involved in various chemical research areas and synthesis processes. Notably, it's used in studying the impact of ring strain and phenyl groups on chemical structures and reactions. The synthesis of hydrocarbons, which might be capable of diyl formation, uses compounds like 3-Phenyl-2,3-dihydroisoindol-1-one as starting materials, highlighting its role in experimental chemistry and material synthesis (Wittig, 1980).

Organic Compound Transformations

In the field of organic chemistry, 3-Phenyl-2,3-dihydroisoindol-1-one plays a crucial role in the study of compound transformations. It's involved in processes like acid-catalyzed rearrangements, leading to the synthesis of various substituted indoles and N-hydroxyindoles, demonstrating its significance in producing complex organic molecules (Berti, Greci, & Poloni, 1981).

Synthesis of Medical and Biological Compounds

This compound is also used in synthesizing medically relevant molecules. For instance, its reaction with cyanogen bromide leads to the creation of compounds like benzoxazocine and benzoxazonine derivatives, illustrating its versatility in synthesizing a range of bioactive compounds (Bremner & Thirasasana, 1982).

Molecular Docking and Computational Studies

Additionally, 3-Phenyl-2,3-dihydroisoindol-1-one is a subject in computational studies and molecular docking, highlighting its potential in understanding biological interactions and properties. Such studies provide insights into its chemical reactivity, biological property, and potential applications in various fields like optical devices (Rajamani, Vijayakumar, Nagaraaj, & Sundaraganesan, 2020).

Nanotechnology and Catalysis

This compound also finds applications in nanotechnology, specifically in catalysis. For example, its involvement in one-pot synthesis reactions using nanodomain cubic cuprous oxide demonstrates its utility in environmentally friendly and efficient chemical processes (Sarkar et al., 2014).

Safety And Hazards

The safety and hazards associated with 3-Phenyl-2,3-dihydroisoindol-1-one are not explicitly mentioned in the available resources .

Future Directions

The future directions for research on 3-Phenyl-2,3-dihydroisoindol-1-one could involve exploring its potential biological activities, given that similar compounds have shown a wide range of biological properties . Additionally, the development of new synthetic routes for this compound could also be a promising area of research .

properties

IUPAC Name

3-phenyl-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-12-9-5-4-8-11(12)13(15-14)10-6-2-1-3-7-10/h1-9,13H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKBLLFHGABBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294683
Record name 3-phenyl-2,3-dihydroisoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2,3-dihydroisoindol-1-one

CAS RN

835-18-7
Record name NSC97633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenyl-2,3-dihydroisoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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